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Compound of Interest

Compound Name: 7-Methyl DMT

Cat. No.: B13768765 Get Quote

An In-Depth Technical Guide to 7-Methyl-DMT
This technical guide provides a comprehensive overview of 7-Methyl-N,N-dimethyltryptamine

(7-Methyl-DMT), a tryptamine derivative of interest to researchers in neuropharmacology and

drug development. The document details its chemical identity, pharmacological properties, and

relevant experimental data and protocols, adhering to a technical format for scientific and

research professionals.

Compound Identification and Chemical Structure
7-Methyl-DMT, also known as 7,N,N-trimethyltryptamine (7,N,N-TMT), is a substituted

tryptamine.[1][2] Its fundamental chemical properties are summarized below.
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Identifier Value

IUPAC Name
N,N-dimethyl-2-(7-methyl-1H-indol-3-yl)ethan-1-

amine[3]

Synonyms
7-methyl-N,N-Dimethyltryptamine, 7-TMT,

7,N,N-TMT[2][3]

CAS Number 65882-39-5[1][2][3]

Chemical Formula C₁₃H₁₈N₂[2][3]

Molecular Weight 202.30 g/mol [2][3][4]

SMILES CN(C)CCC1=CNC2=C(C)C=CC=C12[3]

InChI Key PQSFTUCFMWBITK-UHFFFAOYSA-N[3]

Pharmacology and Mechanism of Action
7-Methyl-DMT is recognized primarily as a serotonin 5-HT₂ receptor agonist.[1][4] Its

pharmacological profile suggests it interacts with the central nervous system in a manner

similar to other psychedelic tryptamines.

Primary Target: The principal mechanism of action for 7-Methyl-DMT is agonism at the 5-HT₂

family of serotonin receptors.[1][4]

Psychedelic Activity: In animal studies, 7-Methyl-DMT has been shown to produce behavioral

responses comparable to those of classic psychedelic drugs such as N,N-

Dimethyltryptamine (DMT).[1] For instance, it induces generalization to the psychedelic drug

DOM in drug discrimination tests in rats, a standard assay for assessing subjective effects.[2]

Serotonin Reuptake: The compound also exhibits a weak inhibitory effect on serotonin

reuptake, with minimal impact on dopamine or noradrenaline reuptake.[1]

While the parent compound, DMT, binds to a wide array of serotonin receptors (including 5-

HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₅A, 5-HT₆, and 5-HT₇) as well as the

sigma-1 receptor, specific quantitative binding data for 7-Methyl-DMT across this broad panel is

not extensively detailed in publicly available literature.[5][6][7][8]
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Quantitative Pharmacological Data
While comprehensive quantitative data for 7-Methyl-DMT is limited, studies comparing it to

related compounds provide context for its activity. The primary psychoactive effects of

tryptamines are often mediated by their affinity and efficacy at the 5-HT₂A receptor.

Table 1: Receptor Binding Affinity of Tryptamines (Note: Specific Ki or IC₅₀ values for 7-Methyl-

DMT are not readily available in the cited literature. The table below presents data for the

parent compound DMT for comparative purposes.)

Compound Receptor
Affinity (Ki or IC₅₀,
nM)

Reference

DMT 5-HT₂A 75 ± 1 (IC₅₀) [7]

DMT 5-HT₁A 6.5 ± 1.5 [7]

DMT Broad 5-HT Panel 39 nM - 2.1 µM [5][6][7]

DMT Sigma-1 14.2 µM (Kd) [8]

It has been noted that while 7-Methyl-DMT produces psychedelic-like behavioral effects, larger

7-position substituents like 7-ethyl and 7-bromo, despite having higher 5-HT₂ receptor affinity in

vitro, do not elicit these responses.[1] This highlights the complex structure-activity

relationships within this compound class.

Signaling Pathways
As a 5-HT₂A receptor agonist, 7-Methyl-DMT is presumed to activate the canonical Gq/11

signaling cascade, which is the primary pathway for the psychoactive effects of classic

psychedelics.

Activation of the 5-HT₂A receptor by an agonist like 7-Methyl-DMT leads to the coupling of the

Gαq subunit of the G-protein. This initiates a cascade of intracellular events:

Phospholipase C (PLC) Activation: Gαq activates PLC.
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Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum,

triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of

DAG collectively activate PKC, which then phosphorylates various downstream target

proteins, leading to diverse cellular responses.
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Caption: Canonical 5-HT2A Gq-coupled signaling pathway.

Experimental Protocols
This section details methodologies for the synthesis and functional analysis of 7-Methyl-DMT.

Synthesis via Fischer Indole Reaction (Continuous
Flow)
A robust method for synthesizing DMT analogues involves a continuous flow adaptation of the

Fischer indole reaction. This approach offers advantages in safety, scalability, and product

purity.[9][10]

Protocol:

Reagent Preparation:
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Solution A: Prepare a solution of 7-methylphenylhydrazine hydrochloride in a 1:1 mixture

of acetonitrile and water.

Solution B: Prepare a solution of 4-(dimethylamino)butyraldehyde diethyl acetal in the

same solvent system.

Catalyst: Prepare a solution of sulfuric acid.

Flow Reactor Setup:

Utilize a microreactor system with pumps for each reagent stream and a temperature-

controlled reaction coil. A back-pressure regulator is necessary to maintain a single phase

at elevated temperatures.

Reaction Execution:

Pump solutions A, B, and the catalyst into a T-mixer to initiate the reaction.

Pass the combined stream through the heated reaction coil. Optimized conditions for DMT

synthesis are typically around 120-140°C with a residence time of 10-20 minutes.

In-line Extraction and Work-up:

The output stream from the reactor is cooled and directed into a continuous liquid-liquid

extractor.

The aqueous acidic stream is mixed with a basic solution (e.g., NaOH) to neutralize the

acid and deprotonate the product.

An organic solvent (e.g., ethyl acetate) is used to continuously extract the freebase 7-

Methyl-DMT product.

Isolation:

The organic phase from the extractor, now containing the pure product, is collected.

The solvent is removed under reduced pressure to yield 7-Methyl-DMT freebase. For

improved stability and handling, the freebase can be converted to a salt (e.g., fumarate)
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via a standard batch procedure.[9]
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Caption: Continuous flow synthesis workflow for 7-Methyl-DMT.

Functional Activity via Calcium Mobilization Assay
This protocol measures a compound's ability to act as an agonist at Gq-coupled receptors, like

5-HT₂A, by detecting changes in intracellular calcium levels.[11]

Protocol:

Cell Culture:

Plate HEK293 cells (or a similar line) stably expressing the human 5-HT₂A receptor in 96-

or 384-well black, clear-bottom microplates.

Grow cells to confluence.

Dye Loading:

On the day of the assay, remove the growth medium.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate

assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

Incubate for approximately 60 minutes at 37°C.

Wash the cells with assay buffer to remove any excess extracellular dye.

Compound Preparation:

Prepare serial dilutions of 7-Methyl-DMT and a reference agonist (e.g., serotonin) in assay

buffer.

Data Acquisition:

Place the cell plate into a fluorescence plate reader equipped with automated injection

capabilities (e.g., FLIPR, FlexStation).

Measure the baseline fluorescence of each well.
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Inject the prepared compound dilutions into the wells.

Immediately begin recording the fluorescence intensity over time. An increase in

fluorescence corresponds to an increase in intracellular calcium, indicating receptor

activation.

Data Analysis:

For each concentration of 7-Methyl-DMT, determine the peak fluorescence response.

Plot the response as a function of compound concentration to generate a dose-response

curve.

Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect)

values from the curve to quantify the compound's potency and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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